molecular formula C20H15N B1271206 2-(4-Phenylphenyl)indolizine CAS No. 79373-03-8

2-(4-Phenylphenyl)indolizine

Cat. No.: B1271206
CAS No.: 79373-03-8
M. Wt: 269.3 g/mol
InChI Key: ZIRYZYMUPQKNLM-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)indolizine is an organic compound with the molecular formula C20H15N. . The structure of this compound consists of an indolizine core substituted with a phenyl group at the 2-position and another phenyl group at the 4-position.

Biochemical Analysis

Biochemical Properties

2-(4-Phenylphenyl)indolizine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of various proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy and potency. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in metabolic activity and cell viability.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of co-factors involved in metabolic reactions, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which play a vital role in drug resistance and pharmacokinetics . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production. This localization is essential for its role in modulating cellular metabolism and signaling pathways.

Preparation Methods

The synthesis of 2-(4-Phenylphenyl)indolizine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobiphenyl with pyridine under basic conditions, followed by cyclization to form the indolizine ring . Another approach utilizes transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indolizine core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Phenylphenyl)indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(4-Phenylphenyl)indolizine has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of organic fluorescent molecules for material applications and as a precursor for the synthesis of functional dyes.

Comparison with Similar Compounds

2-(4-Phenylphenyl)indolizine can be compared with other indolizine derivatives and similar nitrogen-containing heterocycles:

    Indole: Both indole and indolizine share a similar nitrogen-containing heterocyclic structure, but indolizine has a fused pyridine ring, giving it distinct chemical properties.

    Indolizidine Alkaloids: These natural products contain an indolizine core and exhibit diverse biological activities, similar to this compound.

    Pyrrolo[1,2-a]pyridine: This is another isomer of indole, with a structure closely related to indolizine, and it serves as a precursor for various bioactive compounds.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-phenylphenyl)indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRYZYMUPQKNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365446
Record name 2-(4-phenylphenyl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79373-03-8
Record name 2-(4-phenylphenyl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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